molecular formula C27H28F3N3O4 B11500390 3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11500390
M. Wt: 515.5 g/mol
InChI Key: LHUXGBKARPYFMM-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, a phenylpiperazine moiety, and a trifluoromethyl-substituted phenyl ring, making it a unique molecule with significant potential in various fields.

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves multiple steps, typically starting with the preparation of the trimethoxyphenyl intermediate. The synthetic route often includes:

    Formation of the Trimethoxyphenyl Intermediate: This step involves the methylation of hydroxybenzaldehyde to form 3,4,5-trimethoxybenzaldehyde.

    Coupling with Phenylpiperazine: The intermediate is then coupled with phenylpiperazine under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Trifluoromethyl Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, while the phenylpiperazine moiety may interact with neurotransmitter receptors, affecting their function.

Comparison with Similar Compounds

3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can be compared with other compounds containing similar functional groups:

    3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: This compound lacks the phenylpiperazine and trifluoromethyl groups, resulting in different biological activities.

    3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide: This compound lacks the phenylpiperazine moiety, which may affect its interaction with specific receptors.

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but differ in other substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H28F3N3O4

Molecular Weight

515.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C27H28F3N3O4/c1-35-23-15-18(16-24(36-2)25(23)37-3)26(34)31-21-17-19(27(28,29)30)9-10-22(21)33-13-11-32(12-14-33)20-7-5-4-6-8-20/h4-10,15-17H,11-14H2,1-3H3,(H,31,34)

InChI Key

LHUXGBKARPYFMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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